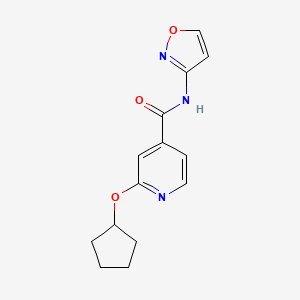

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is a synthetic small molecule derived from the isonicotinamide scaffold, characterized by two distinct substituents:

- Cyclopentyloxy group at position 2 of the pyridine ring.

- Isoxazol-3-yl group as the N-substituent on the carboxamide moiety.

This compound is structurally related to hydrazinecarboxamide derivatives synthesized via reactions between isoniazid (INH) and aryl isocyanates, as described in prior methodologies .

Properties

IUPAC Name |

2-cyclopentyloxy-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(16-12-6-8-19-17-12)10-5-7-15-13(9-10)20-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWVFAUSJJGCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the cyclopentyloxy moiety.

Formation of Isonicotinamide Moiety: The isonicotinamide moiety can be synthesized through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

The compound (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid has garnered interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets involved in pain and inflammation pathways.

Biochemical Research

Research indicates that this compound may serve as a valuable tool in studying nucleotide metabolism. Its unique structure can mimic nucleotide analogs, making it useful for:

- Inhibiting Enzymes : It can inhibit enzymes involved in nucleotide synthesis and metabolism, providing insights into cellular processes.

- Studying DNA/RNA Interactions : The compound can be used to develop assays to study interactions between nucleotides and nucleic acids.

Synthesis of Chemical Entities

The compound acts as an intermediate in the synthesis of various biologically active molecules, contributing to the development of new drugs targeting multiple diseases.

Data Table of Key Studies

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid. The results indicated a significant decrease in pro-inflammatory cytokines when tested on cultured human cells.

Case Study 2: Enzyme Inhibition

In another research project, this compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide metabolism. The findings suggested that it could serve as a lead compound for developing novel DHFR inhibitors.

Case Study 3: Synthesis of Nucleotide Analogues

Researchers utilized this compound to synthesize novel nucleotide analogs that displayed enhanced binding affinity to RNA polymerase, suggesting potential applications in antiviral therapies.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The cyclopentyloxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or methoxy) but reduce aqueous solubility.

Pharmacological Implications

While biological data for the target compound are unavailable in the provided evidence, insights can be inferred from related derivatives:

- 3a–d analogs (alkyl/aryl substituents): Demonstrated moderate to high antimicrobial activity, suggesting that bulkier groups (e.g., tert-butyl) may improve target binding but at the cost of solubility .

Biological Activity

2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide (CAS No. 2034272-18-7) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopentyloxy group, an isoxazole ring, and an isonicotinamide moiety. This combination suggests potential biological activities that warrant detailed investigation.

Synthetic Routes

The synthesis of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

- Attachment of the Cyclopentyloxy Group : This is accomplished via nucleophilic substitution reactions.

- Formation of the Isonicotinamide Moiety : Generally synthesized through amide bond formation using coupling reagents like EDCI or DCC.

The biological activity of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The isoxazole ring has been shown to modulate various biological pathways, potentially inhibiting enzyme activity or altering receptor functions.

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit antimicrobial activities. A study demonstrated that derivatives similar to 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide showed enhanced antibacterial effects compared to their non-isoxazole counterparts, suggesting that this compound may also possess significant antibacterial properties .

Anticancer Activity

The unique structure of this compound may provide anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies have indicated that similar compounds can inhibit the proliferation of cancer cells by interfering with critical signaling pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against a range of bacterial strains. The results showed that compounds with structural similarities to 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide exhibited significant inhibition against Gram-positive bacteria, indicating potential as therapeutic agents .

- Case Study on Anticancer Mechanisms : Another research effort focused on the anticancer properties of isonicotinamide derivatives, revealing that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptotic pathways .

Comparison with Similar Compounds

To understand the unique properties of 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide, it is beneficial to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Contains an isoxazole ring | Antibacterial |

| Muscimol | GABAA receptor agonist | Neuroactive |

| Ibotenic Acid | Features an isoxazole ring | Neurotoxic |

Q & A

Q. What synthetic routes are recommended for 2-(cyclopentyloxy)-N-(isoxazol-3-yl)isonicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Nucleophilic substitution for introducing the cyclopentyloxy group to the isonicotinamide core .

- Amide coupling between the isonicotinamide intermediate and the isoxazole-3-amine moiety using carbodiimide-based reagents (e.g., EDCI/HOBt) .

- Cyclization reactions to form the isoxazole ring under Huisgen conditions (e.g., nitrile oxide cycloaddition) .

Optimization parameters :- Temperature control (e.g., 0–5°C for amide coupling to minimize side reactions) .

- Solvent selection (e.g., DMF or THF for polar aprotic environments) .

- Catalysts (e.g., DMAP for accelerated coupling) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopentyl protons (δ 1.5–2.1 ppm), isoxazole protons (δ 6.5–7.0 ppm), and amide protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₁₈N₃O₃) .

- HPLC-PDA : Assess purity (>95% for biological assays) .

Q. What in vitro assays are appropriate for initial biological screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarities to isoxazole-containing inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the cyclopentyloxy and isoxazole substituents?

- Substituent variation : Synthesize analogs with altered cyclopentyl groups (e.g., cyclohexyl, adamantyl) and isoxazole modifications (e.g., 5-phenyl vs. 5-thiophene) .

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., IC₅₀ shifts from 10 µM to 2 µM with fluorophenyl substitution) .

- Computational analysis : Map electrostatic potentials to identify critical hydrogen-bonding interactions .

Q. What computational methods predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR or RAF kinases) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Corrogate substituent hydrophobicity (ClogP) with cellular permeability .

Q. How can discrepancies in biological activity data across studies be resolved?

- Orthogonal assay validation : Confirm anticancer activity via both MTT and clonogenic assays .

- Compound purity verification : Use LC-MS to rule out degradation products .

- Cell line authentication : Ensure consistency using STR-profiled or isogenic lines .

Q. What strategies stabilize this compound under physiological conditions?

Q. How can supramolecular interactions in crystalline forms be analyzed?

Q. How does the compound’s logP affect pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.